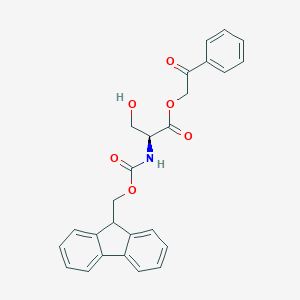

Fmoc-Ser-OPac

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves complex chemical reactions, including palladium-catalyzed aryne annulation, which facilitates the synthesis of functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes. This method allows for the generation of important carbocyclic ring systems in a single synthetic step, underlining the efficiency and versatility of this approach in organic chemistry (Worlikar & Larock, 2009).

Molecular Structure Analysis The molecular structure of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is characterized by its ability to form complexes with lithium and sodium ions in acetonitrile-d3, as demonstrated through NMR spectroscopy and X-ray crystallography. This highlights the compound's potential for forming stable complexes, which is crucial for its applications in synthetic organic chemistry (Liu et al., 2005).

Chemical Reactions and Properties This compound undergoes various chemical reactions, including reductive amination and oxidation, to achieve desired modifications. The synthesis process is designed to preserve the chirality of the starting materials, which is essential for the production of stereochemically pure compounds. These reactions are facilitated by the use of protected serine and threonine derivatives, which are crucial for solid phase glycopeptide synthesis (Temperini et al., 2020).

Physical Properties Analysis The physical properties, such as solubility and stability, of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester, are influenced by its molecular structure. The introduction of the 9-fluorenylmethoxycarbonyl group enhances the reactivity of the compound, making it suitable for various synthetic applications. The efficient conversion of amino acids to the title compounds through a "one-pot" route demonstrates the compound's versatility and efficiency in synthesis (Siciliano et al., 2012).

Chemical Properties Analysis The chemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester are characterized by its ability to undergo chemoselective procedures for the introduction of the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, and other functional groups. This highlights the compound's utility in the protection and deprotection of functional groups in peptide synthesis, making it a valuable tool in bioorganic chemistry (Soley & Taylor, 2019).

科学研究应用

磷酸肽合成

Fmoc-Ser-OPac 在磷酸肽合成中起着重要作用,磷酸肽对于表征蛋白质磷酸化/去磷酸化至关重要 . 此过程涉及通过树脂结合肽的合成后磷酸化引入磷酸基团,或将预磷酸化衍生物掺入生长的肽链中 .

生物医学应用

This compound 用于创建基于 Fmoc 衍生阳离子六肽的自支撑水凝胶 . 这些水凝胶是生物相容性材料,适用于生物、生物医学和生物技术应用,例如药物递送和成像诊断工具 .

组织工程

K 系列的 Fmoc 衍生物,包括 this compound,在组织工程中显示出潜力 . 例如,Fmoc-K3 水凝胶是更坚硬的一种,完全支持细胞粘附、存活和复制 .

肽合成

This compound 用于 Fmoc 固相肽合成 (SPPS),这项技术在应对药物化学和药理学日益增长的需求方面不断改进 . 进入临床试验的合成肽数量在过去十年中持续增长,而 this compound 在这一进展中发挥了作用 .

作用机制

Target of Action

Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, this compound allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of this compound’s action . For instance, the removal of the Fmoc group requires a basic environment .

属性

IUPAC Name |

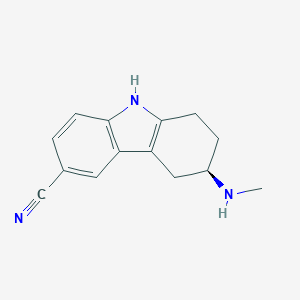

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 |

Source

|

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125760-26-1 |

Source

|

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}ethane-1-thiol](/img/structure/B29479.png)

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)